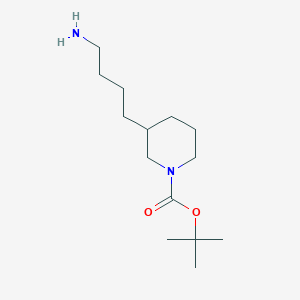

Tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-14(2,3)18-13(17)16-10-6-8-12(11-16)7-4-5-9-15/h12H,4-11,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIQWYRJXFZWAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 4-aminobutylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl ester group. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate exhibits a variety of biological activities that make it a candidate for further pharmacological studies.

Inhibition of Pyroptosis

Recent studies have demonstrated that this compound can inhibit NLRP3-dependent pyroptosis, a form of programmed cell death associated with inflammatory responses. In vitro assays using THP-1 cells showed:

| Assay Type | Concentration (µM) | Effect Observed | Reference |

|---|---|---|---|

| Pyroptosis Inhibition | 10 | 50% decrease in cell death | |

| IL-1β Release Inhibition | 10 | 40% reduction in cytokine release | |

| Cytotoxicity Assessment | 0.1 - 100 | CC₅₀ > 20 (no significant toxicity) |

These results indicate the compound's potential as an anti-inflammatory agent, particularly through modulation of the NLRP3 inflammasome pathway.

Anti-inflammatory Effects

In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), treatment with tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate resulted in significant reductions in inflammatory markers such as TNF-α and IL-6. This highlights its potential role in treating inflammatory diseases by targeting specific biochemical pathways involved in inflammation .

Synthesis and Derivatives

The synthesis of tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate can lead to various derivatives with enhanced or modified biological activities. The compound serves as an intermediate in the synthesis of other bioactive molecules, making it valuable in both academic and industrial research contexts. The reactions depend on the specific reagents and conditions used, allowing for the creation of a wide range of derivatives.

Case Study 1: Inflammatory Disease Model

A study investigated the efficacy of tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate in a controlled inflammatory disease model. Researchers noted a marked decrease in pro-inflammatory cytokines following treatment, suggesting its potential use as an anti-inflammatory therapeutic agent .

Case Study 2: Cancer Therapeutics

In another investigation, derivatives of piperidine compounds were evaluated for their anticancer properties. The results indicated that these compounds exhibited cytotoxic effects against various cancer cell lines, with IC50 values demonstrating effective inhibition of cell proliferation at nanomolar concentrations . This aligns with findings from other studies on similar piperidine compounds.

Wirkmechanismus

The mechanism of action of tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate with analogous piperidine derivatives, highlighting structural variations, physicochemical properties, and applications:

Detailed Analysis of Structural and Functional Differences

Substituent Effects on Reactivity and Bioactivity

- Alkyl vs. Aromatic Chains: The 4-aminobutyl group in the target compound provides flexibility and primary amine reactivity, enabling conjugation with carboxylic acids or carbonyl groups. In contrast, bromobutyl () or acetylphenyl () derivatives are optimized for cross-coupling or electrophilic substitution, respectively.

- Chirality: The (R)-enantiomer of tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate () shows enhanced selectivity for neurological targets compared to the achiral 4-aminobutyl analog.

- Functional Groups : The tetrazole analog () exhibits antidiabetic activity due to its ability to mimic carboxylate groups in enzyme binding pockets, a feature absent in the target compound.

Pharmacological Potential

- Chiral analogs () are under investigation for dopamine receptor modulation, with preliminary data showing >50% receptor binding affinity at 10 μM.

Industrial Relevance

- Over 25% of analogs in the table are listed in commercial building-block catalogs (e.g., Enamine), underscoring their utility in high-throughput drug discovery .

Biologische Aktivität

Tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate is . The compound features a piperidine ring, which is known for its role in various biological activities, particularly as a structural motif in many pharmaceuticals.

Research indicates that compounds with a piperidine structure often interact with neurotransmitter receptors and enzymes, influencing pathways associated with neurological functions and inflammatory responses. Specifically, tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate may act on:

- Neurotransmitter Receptors : It may modulate the activity of neurotransmitters such as acetylcholine and dopamine.

- Inflammatory Pathways : The compound has been studied for its potential to inhibit NLRP3 inflammasome activity, which is crucial in mediating inflammatory responses in conditions like Alzheimer's disease .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

- Cytotoxicity : The compound exhibits low cytotoxicity at therapeutic concentrations. For instance, cell viability assays indicated that concentrations up to 100 µM did not significantly reduce cell viability in astrocytes exposed to amyloid beta (Aβ) peptides .

- Anti-inflammatory Effects : It has shown promise in reducing the release of pro-inflammatory cytokines such as IL-1β and TNF-α in macrophage models, suggesting potential applications in treating neuroinflammatory conditions .

In Vivo Studies

In vivo studies further support the therapeutic potential of tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate:

- Neuroprotective Effects : Animal models have demonstrated that the compound can protect against neurodegeneration induced by Aβ aggregates, possibly through mechanisms involving oxidative stress reduction .

- Behavioral Outcomes : Behavioral assays in rodent models have indicated improvements in cognitive functions when treated with this compound, aligning with its neuroprotective properties.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate, it is useful to compare it with structurally similar compounds:

Case Studies

Several case studies have highlighted the potential applications of tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate:

- Alzheimer's Disease Models : In a study involving transgenic mice models for Alzheimer’s disease, administration of the compound resulted in reduced amyloid plaque formation and improved cognitive function scores compared to control groups .

- Inflammatory Response Modulation : A study investigating the effects on LPS-stimulated macrophages showed significant reductions in pro-inflammatory cytokine production when treated with tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis of piperidine derivatives typically involves multi-step reactions. For tert-butyl-protected analogs, a common strategy is to start with a piperidine precursor functionalized at the 3-position. For example, tert-butyl 4-((2-chloro-5-nitropyridin-4-yl)amino)piperidine-1-carboxylate is synthesized via coupling reactions using reagents like DCC/DMAP in dichloromethane . Temperature control (e.g., room temperature or reflux) and solvent selection (e.g., THF, DCM) are critical to minimize side reactions. Reaction progress is monitored via TLC or HPLC . Post-synthesis, purification via silica gel column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are essential for verifying the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and functional group presence (e.g., tert-butyl at ~1.4 ppm, piperidine protons at 3.0–4.0 ppm) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ for C₁₄H₂₇N₂O₂ would be 271.202) .

- High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase columns (e.g., ≥98% purity) .

Q. What safety protocols are recommended for handling tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods due to potential dust formation .

- Storage: Keep in airtight containers at 2–8°C to prevent degradation .

- Emergency Measures: Immediate rinsing with water for eye/skin exposure; consult poison control if ingested .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize yield and minimize by-products in the synthesis of this compound?

- Parameter Screening: Use Design of Experiments (DoE) to test variables like temperature (20–80°C), solvent polarity (THF vs. DMF), and catalyst loading (e.g., 1–5 mol% DMAP) .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) and improves yields by 10–15% compared to conventional heating .

- By-Product Analysis: LC-MS identifies impurities (e.g., deprotected amines or dimerization products), guiding solvent or reagent adjustments .

Q. How can contradictions in reported biological activities of piperidine derivatives be resolved?

- Data Normalization: Compare studies using standardized assays (e.g., IC₅₀ values from radioligand binding vs. fluorescence polarization) .

- Structural Comparisons: Analyze substituent effects (e.g., fluorophenyl vs. chlorophenyl groups altering receptor binding) .

- Meta-Analysis: Aggregate data from PubChem or ChEMBL to identify trends in activity vs. structural motifs .

Q. What methodologies are used to study interactions between tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate and biological targets?

- Surface Plasmon Resonance (SPR): Quantifies binding kinetics (e.g., ka/kd rates) to receptors like GPCRs .

- Molecular Dynamics Simulations: Predicts binding modes using software like AutoDock Vina .

- In Vitro Assays: Measure inhibition of enzymes (e.g., kinases) via fluorescence-based activity assays .

Data Contradictions and Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.